Ethyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a thiophene core Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the phenoxy ring.
Acylation: Formation of the acetamido group through acylation reactions.
Thiophene Ring Formation: Construction of the thiophene ring via cyclization reactions.
Esterification: Formation of the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring can also participate in π-π interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4,5-DIMETHYL-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- ETHYL 4,5-DIMETHYL-2-[2-(2-METHOXYPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 4,5-DIMETHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the phenoxy ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O6S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(2-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O6S/c1-4-24-17(21)15-10(2)11(3)26-16(15)18-14(20)9-25-13-8-6-5-7-12(13)19(22)23/h5-8H,4,9H2,1-3H3,(H,18,20) |
InChI Key |
YGWFIKDXZMYMNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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